molecular formula C13H17NO3 B14802598 6-Tert-butoxy-4-cyclopropoxynicotinaldehyde

6-Tert-butoxy-4-cyclopropoxynicotinaldehyde

Cat. No.: B14802598
M. Wt: 235.28 g/mol
InChI Key: JIVUPPAUYDQDOO-UHFFFAOYSA-N
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Description

6-Tert-butoxy-4-cyclopropoxynicotinaldehyde is an organic compound with the molecular formula C13H17NO3 It is a derivative of nicotinaldehyde, featuring tert-butoxy and cyclopropoxy groups attached to the nicotinaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Tert-butoxy-4-cyclopropoxynicotinaldehyde typically involves multi-step organic reactions. One common method includes the protection of the aldehyde group followed by the introduction of tert-butoxy and cyclopropoxy groups. The reaction conditions often involve the use of organic solvents such as tetrahydrofuran (THF) and bases like sodium hydroxide. The reaction temperatures can vary, but they are generally maintained at ambient to slightly elevated temperatures to ensure optimal yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The choice of reagents and solvents is optimized to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

6-Tert-butoxy-4-cyclopropoxynicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The tert-butoxy and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction results in the formation of alcohols.

Scientific Research Applications

6-Tert-butoxy-4-cyclopropoxynicotinaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Tert-butoxy-4-cyclopropoxynicotinaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The tert-butoxy and cyclopropoxy groups may influence the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

  • 6-Tert-butoxy-4-cyclopropoxynicotinic acid
  • 6-Tert-butoxy-4-cyclopropoxynicotinamide
  • 6-Tert-butoxy-4-cyclopropoxynicotinyl chloride

Uniqueness

6-Tert-butoxy-4-cyclopropoxynicotinaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both tert-butoxy and cyclopropoxy groups distinguishes it from other nicotinaldehyde derivatives, potentially leading to unique applications in various fields .

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

4-cyclopropyloxy-6-[(2-methylpropan-2-yl)oxy]pyridine-3-carbaldehyde

InChI

InChI=1S/C13H17NO3/c1-13(2,3)17-12-6-11(16-10-4-5-10)9(8-15)7-14-12/h6-8,10H,4-5H2,1-3H3

InChI Key

JIVUPPAUYDQDOO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=NC=C(C(=C1)OC2CC2)C=O

Origin of Product

United States

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